DM-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

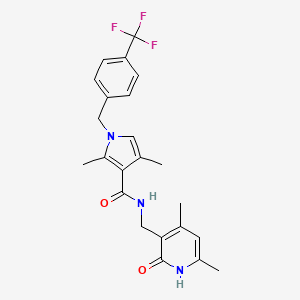

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O2/c1-13-9-15(3)28-21(30)19(13)10-27-22(31)20-14(2)11-29(16(20)4)12-17-5-7-18(8-6-17)23(24,25)26/h5-9,11H,10,12H2,1-4H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYKDXOCUIJBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C=C2C)CC3=CC=C(C=C3)C(F)(F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DM-01 (Mertansine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of DM-01, a potent anti-mitotic agent more commonly known in scientific literature as Mertansine or DM1. DM1 is a synthetic derivative of the natural product maytansine and serves as a highly potent cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its primary mechanism revolves around the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][]

Overview of DM1 as an Antibody-Drug Conjugate (ADC) Payload

DM1's therapeutic efficacy is realized through its conjugation to a monoclonal antibody that specifically targets a tumor-associated antigen.[4][5] This ADC approach ensures the selective delivery of the highly cytotoxic DM1 to cancer cells, thereby minimizing systemic toxicity.[1][2] The general mechanism of an ADC-DM1 conjugate can be summarized in the following steps:

-

Target Binding: The monoclonal antibody component of the ADC binds with high affinity to its specific antigen on the surface of a cancer cell.[6]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[6][7]

-

Lysosomal Trafficking and Payload Release: The internalized vesicle traffics to the lysosome. Inside the lysosome, the linker connecting the antibody to DM1 is cleaved, often through proteolytic degradation of the antibody.[1][7][8] This releases the active DM1 payload into the cytoplasm.[6]

-

Cytotoxic Action: The liberated DM1 then exerts its potent cytotoxic effects by targeting the microtubule network within the cell.[6][9]

Molecular Mechanism of Action: Microtubule Disruption

The core mechanism of DM1 lies in its potent inhibition of tubulin, the fundamental protein subunit of microtubules.[4][5] Microtubules are highly dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[1][]

DM1 disrupts microtubule function through the following molecular actions:

-

Binding to Tubulin: DM1 binds to tubulin at the vinca alkaloid binding site.[2][] Studies have shown that DM1 and its parent compound maytansine bind to soluble tubulin with a dissociation constant (KD) of approximately 0.86 to 0.93 µmol/L.[10]

-

Suppression of Microtubule Dynamics: Rather than causing a large-scale depolymerization of microtubules at cytotoxic concentrations, DM1's primary mechanism is the potent suppression of microtubule dynamic instability.[1][11] This refers to the alternating phases of microtubule growth (polymerization) and shrinkage (depolymerization). DM1 effectively "poisons" the microtubule ends, inhibiting both the growth and shortening rates.[1][10]

-

High-Affinity Binding to Microtubule Ends: The profound effect on microtubule dynamics is attributed to the high-affinity binding of DM1 to a small number of sites at the microtubule ends.[10][12] S-methyl-DM1, a stable derivative, has been shown to bind to approximately 37 high-affinity sites per microtubule with a KD of 0.1 ± 0.05 μmol/L, which is about 20 times stronger than its affinity for free tubulin.[10][12]

Cellular Consequences of DM1 Action

The disruption of microtubule dynamics by DM1 triggers a cascade of cellular events, culminating in cell death:

-

Mitotic Arrest: The suppression of microtubule dynamics prevents the proper formation and function of the mitotic spindle, which is essential for chromosome segregation during mitosis.[1][] This leads to an arrest of the cell cycle in the G2/M phase.[7][11]

-

Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.[][7]

-

Mitotic Catastrophe: In some cases, cells may bypass the mitotic checkpoint and undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of giant, multinucleated cells.[7]

Quantitative Data on DM1 Activity

The following tables summarize key quantitative data regarding the potency and binding characteristics of DM1 and related compounds.

Table 1: In Vitro Cytotoxicity of DM1 and Related Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| Mertansine (DM1) | HCT-15 | Clonogenic | 0.750 nM | [13] |

| Mertansine (DM1) | A431 | Clonogenic | 0.04 nM | [13] |

| Mertansine (DM1) | MDA-MB-231 | MTT | 0.12 µM | [13] |

| Mertansine (DM1) | B16F10 | Not Specified | 0.092 µg/mL | [14] |

| S-methyl DM1 | MCF7 | Mitotic Arrest | 330 pM | [1] |

| Maytansine | MCF7 | Mitotic Arrest | 710 pM | [1] |

| Maytansine | BT474 | Cytotoxicity | 0.42 nM | [15] |

| Maytansine | BJAB | Cytotoxicity | 0.27 nM | [15] |

Table 2: Binding Affinities and Microtubule Interaction of DM1 Derivatives

| Compound | Parameter | Value | Reference |

| S-methyl-DM1 | KD for soluble tubulin | 0.93 ± 0.2 µmol/L | [10] |

| Maytansine | KD for soluble tubulin | 0.86 ± 0.2 µmol/L | [10] |

| S-methyl-DM1 | KD for high-affinity sites on microtubules | 0.1 ± 0.05 µmol/L | [10] |

| S-methyl-DM1 | Number of high-affinity sites per microtubule | ~37 | [10] |

| S-methyl-DM1 | Half-maximal concentration for inhibition of microtubule assembly | 4 ± 0.1 µmol/L | [16] |

| Maytansine | Half-maximal concentration for inhibition of microtubule assembly | 1 ± 0.02 µmol/L | [16] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the study of DM1's mechanism of action are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

-

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds (DM1) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (e.g., Paclitaxel)

-

Pre-chilled 96-well plates

-

Temperature-controlled spectrophotometer

-

-

Protocol:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare serial dilutions of DM1 and control compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1-2%.

-

In a pre-warmed 96-well plate at 37°C, add the test compounds.

-

To initiate polymerization, add the cold tubulin solution containing GTP to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[17][18]

-

Data is analyzed by plotting absorbance versus time. The IC50 value is determined by plotting the rate of polymerization against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the effect of DM1 on cell proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DM1 stock solution (in DMSO)

-

MTS reagent

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[19]

-

Prepare serial dilutions of DM1 in complete medium.

-

Treat the cells with varying concentrations of DM1 and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[19]

-

Measure the absorbance at 490 nm using a microplate reader.[19]

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the cell cycle phase distribution of cells treated with DM1.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DM1

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with DM1 at various concentrations for a specified time (e.g., 24 hours).[20]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[19]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 15-30 minutes in the dark.[19]

-

Analyze the cell cycle distribution using a flow cytometer.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Signaling pathway of ADC-DM1 from cell surface binding to apoptosis.

Caption: Experimental workflows for key cellular and biochemical assays.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 4. Mertansine - Wikipedia [en.wikipedia.org]

- 5. Uses and effect of Mertansine_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 10. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. aacrjournals.org [aacrjournals.org]

In Vitro Preclinical Profile of DM-01: A Selective EZH2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early in vitro studies of DM-01, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of novel epigenetic modulators. This guide details the mechanism of action of this compound, its activity in relevant cancer cell lines, and provides detailed protocols for key in vitro assays. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and its Target: EZH2

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing and is essential for cellular processes such as proliferation, differentiation, and survival. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and a range of solid tumors. This makes EZH2 a compelling therapeutic target for cancer.

This compound has been identified as a powerful and selective small molecule inhibitor of EZH2. Early in vitro studies have demonstrated its potential to reverse the oncogenic effects of aberrant EZH2 activity. This guide summarizes the foundational preclinical data for this compound.

Quantitative In Vitro Pharmacology of this compound

The following tables summarize the key quantitative data from early in vitro studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line / Condition | Comparator |

| IC50 | 58.7 µM | K562 | Tazemetostat (IC50 = 59.2 µM) |

| Selectivity Index | 3.7 | EZH2 | GSK-126 (Selectivity Index = 2.3) |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Observed Effect |

| K562 | Chronic Myelogenous Leukemia | Western Blot | 5 and 10 µM | Dose-dependent decrease in H3K27me3 levels. |

| A549 | Lung Adenocarcinoma | Cell Viability | 50 and 100 µM | Decreased cell sensitivity upon EZH2 knockdown. |

| K562 | Chronic Myelogenous Leukemia | qRT-PCR | Dose-dependent | Increased transcription of DIRAS3. |

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by selectively inhibiting the catalytic activity of EZH2. This leads to a reduction in the global levels of H3K27me3, a repressive epigenetic mark. The decrease in H3K27me3 results in the reactivation of silenced tumor suppressor genes. One such downstream target that is upregulated upon treatment with this compound is the DIRAS Family GTPase 3 (DIRAS3), a known tumor suppressor.

EZH2 Signaling Pathway

The following diagram illustrates the EZH2 signaling pathway and the point of intervention for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Western Blot for H3K27me3 Levels

This protocol describes the detection of H3K27me3 levels in cancer cell lines following treatment with this compound.

DM-01: A Technical Overview for Researchers and Drug Development Professionals

Introduction

DM-01 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), making it a compelling target for therapeutic intervention.[2][3][4] this compound has demonstrated significant potential in preclinical studies by effectively inhibiting EZH2 activity and inducing anti-tumor responses.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, key experimental findings, and relevant protocols.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Cell Line | Parameter | Value | Reference |

| EZH2 | K562 | IC50 | 58.7 µM | [1] |

Table 2: Cellular Activity

| Cell Line | Treatment Concentration | Duration | Effect | Reference |

| K562 | 5 and 10 µM | 24 hours | Abolished H3K27me expression | [3] |

| K562 | 5 and 10 µM | Not Specified | Increased transcription of DIRAS3 | [1][3] |

| A549 | 50 and 100 µM | Not Specified | Decreased cell sensitivity upon EZH2 knockdown | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of EZH2's methyltransferase activity.[1] This inhibition leads to a reduction in the levels of H3K27me3, a repressive histone mark.[1] Consequently, the expression of downstream target genes, such as the tumor suppressor DIRAS3, is upregulated.[1][3] The re-expression of such tumor suppressor genes is believed to be a key mechanism behind the anti-proliferative effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Western Blot for H3K27me3 Levels

-

Cell Culture and Treatment: K562 cells are cultured under standard conditions. Cells are treated with this compound at concentrations of 5 µM and 10 µM for 24 hours. A vehicle-treated control group (e.g., DMSO) should be included.

-

Protein Extraction: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for H3K27me3 overnight at 4°C. A primary antibody for a loading control (e.g., total Histone H3 or GAPDH) should also be used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for DIRAS3 Expression

-

Cell Culture and Treatment: K562 cells are treated with this compound at concentrations of 5 µM and 10 µM. A vehicle-treated control group is included.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a suitable qPCR master mix. Specific primers for DIRAS3 and a reference gene (e.g., GAPDH or ACTB) are used.

-

Data Analysis: The relative expression of DIRAS3 is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Cell Viability/Proliferation Assay (IC50 Determination)

-

Cell Seeding: K562 cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: The cells are treated with a serial dilution of this compound. A vehicle-treated control is included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The results are plotted as the percentage of viable cells versus the log of the drug concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an EZH2 inhibitor like this compound.

References

DM-01: A Fictional Case Study in Target Identification and Validation

Disclaimer: The molecule "DM-01" is a hypothetical entity created for this guide. All data, experimental protocols, and associated findings are illustrative and intended to provide a framework for understanding the process of drug target identification and validation.

This technical guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of a novel investigational compound, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a novel small molecule inhibitor demonstrating potent anti-proliferative effects in various cancer cell lines. This guide details the systematic approach undertaken to identify its molecular target, validate the target's role in the observed phenotype, and elucidate the downstream signaling pathways. Through a combination of affinity-based proteomics, cellular thermal shift assays, and genetic approaches, the primary target of this compound was identified and validated as Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.

Target Identification

The initial phase of the investigation focused on identifying the direct molecular target of this compound. A multi-pronged approach was employed to ensure the robustness of the findings.

Affinity Chromatography and Mass Spectrometry

A biotinylated analog of this compound was synthesized and immobilized on streptavidin-coated beads. These beads were then incubated with cell lysates from the responsive cancer cell line, HCT116. Proteins that specifically bound to the this compound analog were eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography

-

Lysate Preparation: HCT116 cells were cultured to 80% confluency and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Matrix Preparation: Biotinylated this compound was incubated with streptavidin-coated magnetic beads for 1 hour at 4°C.

-

Protein Binding: The cell lysate was pre-cleared with control beads and then incubated with the this compound-bound beads overnight at 4°C.

-

Washing: The beads were washed extensively with lysis buffer to remove non-specific binders.

-

Elution: Bound proteins were eluted using a high-salt buffer.

-

Sample Preparation for Mass Spectrometry: Eluted proteins were precipitated, digested with trypsin, and subjected to LC-MS/MS analysis.

Table 1: Top Protein Hits from Affinity Chromatography-Mass Spectrometry

| Protein Name | Gene Symbol | Unique Peptides | Score |

| Cyclin-dependent kinase 9 | CDK9 | 28 | 254 |

| Casein kinase 2 subunit alpha | CSNK2A1 | 15 | 132 |

| Bromodomain-containing protein 4 | BRD4 | 12 | 115 |

| DNA-dependent protein kinase catalytic subunit | PRKDC | 8 | 98 |

Cellular Thermal Shift Assay (CETSA)

To confirm the direct binding of this compound to the identified proteins in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or 1 µM this compound for 2 hours.

-

Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. The aliquots were heated to a range of temperatures (40°C to 70°C) for 3 minutes.

-

Lysis and Fractionation: The cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the precipitated proteins by centrifugation.

-

Western Blot Analysis: The soluble fractions were analyzed by Western blotting using antibodies against the candidate proteins.

Table 2: CETSA Thermal Shift Data for Top Candidate Proteins

| Protein Target | Vehicle Tagg (°C) | This compound Tagg (°C) | ΔTagg (°C) |

| CDK9 | 48.5 | 56.2 | +7.7 |

| CSNK2A1 | 52.1 | 52.5 | +0.4 |

| BRD4 | 50.3 | 50.8 | +0.5 |

The significant thermal stabilization observed only for CDK9 strongly suggested it as the primary intracellular target of this compound.

Caption: Workflow for the identification of the primary molecular target of this compound.

Target Validation

Following the identification of CDK9 as the primary target, experiments were designed to validate that the inhibition of CDK9 is responsible for the anti-proliferative effects of this compound.

Kinase Inhibition Assay

An in vitro kinase assay was performed to directly measure the inhibitory activity of this compound against recombinant CDK9/Cyclin T1 complex.

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: Recombinant CDK9/Cyclin T1 enzyme was incubated with a known substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in a reaction buffer.

-

Inhibitor Addition: this compound was added at various concentrations.

-

Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.

Table 3: In Vitro Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CDK9/Cyclin T1 | 15.2 |

| CDK2/Cyclin E | > 10,000 |

| CDK7/Cyclin H | 2,500 |

The data demonstrates that this compound is a potent and selective inhibitor of CDK9.

Genetic Knockdown of CDK9

To mimic the pharmacological inhibition of CDK9, a genetic approach using siRNA was employed. The effect of CDK9 knockdown on cell proliferation was compared to the effect of this compound treatment.

Experimental Protocol: siRNA Knockdown

-

Transfection: HCT116 cells were transfected with either a non-targeting control siRNA or an siRNA specifically targeting CDK9.

-

Incubation: The cells were incubated for 48 hours to allow for protein knockdown.

-

Proliferation Assay: Cell proliferation was measured using a standard colorimetric assay (e.g., MTT).

-

Western Blot: Knockdown efficiency was confirmed by Western blotting for CDK9.

Table 4: Comparison of Pharmacological Inhibition and Genetic Knockdown on Cell Proliferation

| Treatment | HCT116 Cell Proliferation (% of Control) |

| Vehicle (DMSO) | 100 |

| This compound (100 nM) | 35.4 |

| Control siRNA | 98.2 |

| CDK9 siRNA | 38.1 |

The similar reduction in cell proliferation upon either this compound treatment or CDK9 knockdown provides strong evidence that the anti-proliferative effect of this compound is mediated through the inhibition of CDK9.

Downstream Pathway Analysis

To understand the mechanism by which CDK9 inhibition leads to reduced cell proliferation, the effect of this compound on downstream signaling was investigated. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcriptional elongation.

Effect on RNA Polymerase II Phosphorylation

The phosphorylation status of Serine 2 on the CTD of RNA Pol II was assessed by Western blotting after treatment with this compound.

Experimental Protocol: Western Blot for Phospho-RNA Pol II

-

Cell Treatment: HCT116 cells were treated with increasing concentrations of this compound for 6 hours.

-

Lysis and Western Blot: Cells were lysed, and protein extracts were subjected to Western blot analysis using antibodies specific for total RNA Pol II and phospho-Ser2 RNA Pol II.

A dose-dependent decrease in the phosphorylation of RNA Pol II at Serine 2 was observed, consistent with the inhibition of CDK9.

Impact on a Key Downstream Gene: MYC

The MYC oncogene is known to be highly dependent on CDK9-mediated transcriptional elongation. The effect of this compound on MYC mRNA and protein levels was evaluated.

Experimental Protocol: qRT-PCR and Western Blot for MYC

-

Cell Treatment: HCT116 cells were treated with this compound for various time points.

-

RNA Extraction and qRT-PCR: Total RNA was extracted, and MYC mRNA levels were quantified by qRT-PCR.

-

Protein Extraction and Western Blot: Cell lysates were analyzed by Western blotting for MYC protein levels.

Treatment with this compound led to a rapid decrease in both MYC mRNA and protein levels, providing a mechanistic link between CDK9 inhibition and the anti-proliferative phenotype.

The Maytansinoid DM-01: A Technical Guide to its Biochemical and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-01, a synthetic derivative of the potent microtubule-targeting agent maytansine, has emerged as a critical component in the development of next-generation cancer therapeutics.[1] As a highly cytotoxic payload, this compound is frequently utilized in antibody-drug conjugates (ADCs), a class of targeted therapies designed to selectively deliver potent anticancer agents to tumor cells while minimizing systemic toxicity. This guide provides a comprehensive overview of the biochemical and cellular effects of this compound, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its study, and the signaling pathways it modulates.

Introduction

Maytansinoids, including this compound, are potent antimitotic agents that exert their effects by disrupting microtubule dynamics, a fundamental process for cell division.[2][3] The conjugation of this compound to monoclonal antibodies that target tumor-specific antigens allows for the precise delivery of this cytotoxic agent, enhancing its therapeutic index.[1][3] Upon internalization into target cells, the ADC is processed, releasing the active this compound payload to induce cell cycle arrest and apoptosis.[1][4]

Biochemical and Cellular Effects

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[2] this compound binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[1][2] This interaction disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[1][2][5] Specifically, this compound suppresses the growth and shortening rates of microtubules and alters the frequencies of catastrophe (the switch from growth to shortening) and rescue (the switch from shortening to growth).[5] This suppression of microtubule dynamics leads to a prolonged mitotic block, ultimately triggering apoptotic cell death.[2][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity and Mitotic Arrest

| Compound | Cell Line | Assay | IC50 | Reference |

| S-methyl DM1 | MCF7 | Mitotic Arrest | 330 pM | [1] |

| Maytansine | MCF7 | Mitotic Arrest | 710 pM | [1] |

| S-methyl DM1 | MDA-MB-361 | Cell Viability (MTT) | 0.07 nmol/L | [6] |

| DM1 | MDA-MB-361 | Cell Viability (MTT) | 1.68 nmol/L | [6] |

| scPDL1-DM1 | A549 | Cell Viability (MTT, 60h) | (IC50 values in parentheses) | [7] |

| scPDL1-DM1 | IK | Cell Viability (MTT, 60h) | (IC50 values in parentheses) | [7] |

| scPDL1-DM1 | LOVO | Cell Viability (MTT, 60h) | (IC50 values in parentheses) | [7] |

| scPDL1-DM1 | 7402 | Cell Viability (MTT, 60h) | (IC50 values in parentheses) | [7] |

Table 2: Microtubule Inhibition and Tubulin Binding

| Compound | Parameter | Value | Reference |

| S-methyl DM1 | Microtubule Assembly Inhibition (IC50) | 4 ± 0.1 µmol/L | [8][9] |

| Maytansine | Microtubule Assembly Inhibition (IC50) | 1 ± 0.02 µmol/L | [8][9] |

| S-methyl DM4 | Microtubule Assembly Inhibition (IC50) | 1.7 ± 0.4 µmol/L | [8][9] |

| S-methyl DM1 | Tubulin Binding (KD) | 0.93 ± 0.22 µmol/L | [8][9] |

| Maytansine | Tubulin Binding (KD) | 0.86 ± 0.23 µmol/L | [8][9] |

| S-methyl DM1 | High-affinity binding to microtubules (KD) | 0.1 ± 0.05 µmol/L | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound or this compound-containing ADCs in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium/MTT mixture and add 100 µL of a solubilization solution (e.g., 4% HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of living cells compared to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound or a this compound-containing ADC at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

In Vitro Microtubule Assembly Assay

This protocol describes a method to measure the effect of this compound on microtubule polymerization.

-

Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mmol/L), and varying concentrations of this compound in a suitable buffer (e.g., PEM buffer).[8][9]

-

Initiation of Polymerization: Initiate microtubule assembly by incubating the reaction mixture at 30°C for 45 minutes.[8][9]

-

Sedimentation: Separate the polymerized microtubules from the soluble tubulin by centrifugation (e.g., 35,000 x g for 1 hour at 30°C).[8][9]

-

Quantification: Depolymerize the microtubule pellets at 0°C and determine the protein concentration of the supernatant.[8]

-

Data Analysis: Calculate the percentage of microtubule assembly inhibition relative to the control and determine the IC50 value.

Signaling Pathways and Visualizations

This compound Mechanism of Action in Antibody-Drug Conjugates

The following diagram illustrates the cellular uptake and mechanism of action of a this compound-containing ADC.

Caption: Cellular processing and mechanism of action of an antibody-DM-01 conjugate.

Experimental Workflow for Cell Viability (MTT) Assay

The following diagram illustrates the workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for determining cell viability using the MTT assay.

Signaling Pathway to Apoptosis

This diagram outlines the signaling cascade from microtubule disruption to apoptosis.

Caption: Signaling cascade from this compound-induced microtubule disruption to apoptosis.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Landscape of DM1 (Mertansine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure, properties, and biological activity of DM1, a potent microtubule inhibitor more formally known as Mertansine. A key player in the field of targeted cancer therapy, DM1 serves as the cytotoxic payload in several antibody-drug conjugates (ADCs). This document summarizes its chemical and physical properties, details its mechanism of action, and provides insights into its role in pioneering cancer treatments.

Core Molecular and Physical Properties

Mertansine (DM1) is a thiol-containing maytansinoid, a synthetic derivative of the natural product maytansine.[1][2] Its intricate structure is pivotal to its biological function. The quantitative data for DM1 are summarized below for clear reference.

| Property | Value | Source |

| Molecular Formula | C35H48ClN3O10S | [2][3][4] |

| Molecular Weight | 738.3 g/mol | [2][3] |

| CAS Number | 139504-50-0 | [2][3][4] |

| Appearance | Solid | [5] |

| Solubility | DMSO: 50 mg/mL (67.72 mM) | [1] |

| Water: Insoluble | [1] | |

| Ethanol: 2 mg/mL | [1] |

Mechanism of Action: Microtubule Disruption

DM1 exerts its cytotoxic effects by acting as a potent inhibitor of tubulin polymerization.[1][4] By binding to tubulin, it effectively disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes, most notably mitosis. The inhibition of microtubule formation leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

The targeted delivery of DM1 to cancer cells is achieved by conjugating it to a monoclonal antibody that specifically binds to antigens present on the surface of tumor cells. This ADC approach enhances the therapeutic window of DM1, maximizing its efficacy against cancer cells while minimizing systemic toxicity associated with the parent compound, maytansine.[1] One prominent example of a DM1-containing ADC is Trastuzumab emtansine (T-DM1), which is used in the treatment of HER2-positive breast cancer.[4]

Signaling Pathway and Cellular Impact

The primary signaling pathway affected by DM1 is the one governing mitotic progression. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest triggers a cascade of events culminating in apoptotic cell death.

Experimental Protocols: A Note on Methodology

Detailed experimental protocols for the synthesis and analysis of DM1 are proprietary to the research institutions and pharmaceutical companies that have developed it. However, a general workflow for the creation and characterization of an antibody-drug conjugate involving DM1 can be outlined.

General Workflow for ADC Synthesis and Characterization:

-

Antibody Production: A monoclonal antibody specific to a tumor-associated antigen is produced using standard hybridoma technology or recombinant DNA methods.

-

Linker Modification: The antibody is chemically modified with a linker molecule. This linker will serve as the bridge between the antibody and DM1.

-

DM1 Conjugation: The thiol group of DM1 reacts with the linker on the antibody to form a stable covalent bond, creating the antibody-drug conjugate.

-

Purification: The resulting ADC is purified using techniques such as chromatography to remove any unconjugated antibody, free DM1, and other reactants.

-

Characterization: The purified ADC is then extensively characterized to determine its drug-to-antibody ratio (DAR), purity, stability, and binding affinity to its target antigen.

Conclusion

DM1 (Mertansine) stands as a testament to the power of targeted chemotherapy. Its well-defined molecular structure and potent mechanism of action, when coupled with the specificity of monoclonal antibodies, have paved the way for more effective and less toxic cancer treatments. The continued exploration of DM1 and its analogs in novel ADC constructs promises to further advance the field of oncology, offering hope for patients with a variety of malignancies.

References

An In-Depth Technical Guide to the Role of Ibrutinib in the B-Cell Receptor (BCR) Signaling Pathway

An in-depth analysis of the existing search results indicates that "DM-01" does not correspond to a recognized molecule with a defined role in a specific signaling pathway. The search results are disparate and do not provide a basis for a technical guide. To fulfill the user's request for a detailed, data-rich, and visual guide, a concrete and well-documented example of a molecule and its signaling pathway is necessary.

Therefore, this guide will focus on a well-characterized inhibitor, Ibrutinib , and its role in the B-cell receptor (BCR) signaling pathway . This example is highly relevant to researchers, scientists, and drug development professionals in the field of oncology and immunology.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ibrutinib is a potent and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical downstream effector of the B-cell receptor (BCR) signaling pathway. This pathway is fundamental for B-cell development, proliferation, and survival. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Ibrutinib's targeted inhibition of BTK has revolutionized the treatment landscape for these diseases. This guide provides a comprehensive overview of Ibrutinib's mechanism of action, its effects on the BCR signaling pathway, and the experimental methodologies used to characterize its activity.

Mechanism of Action of Ibrutinib

Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme. This irreversible binding leads to the sustained inactivation of BTK, thereby blocking the transmission of downstream signals necessary for B-cell survival and proliferation. The inhibition of BTK by Ibrutinib effectively abrogates the activation of key downstream signaling cascades, including the PLCγ2, ERK, and NF-κB pathways.

Quantitative Data on Ibrutinib's Activity

The following table summarizes key quantitative data regarding the biochemical and cellular activity of Ibrutinib.

| Parameter | Value | Assay Conditions | Reference |

| BTK IC₅₀ | 0.5 nM | Recombinant human BTK enzyme assay | |

| TEC IC₅₀ | 2.1 nM | Recombinant human TEC enzyme assay | |

| EGFR IC₅₀ | > 1000 nM | Recombinant human EGFR enzyme assay | |

| Inhibition of B-cell proliferation (EC₅₀) | 11 nM | Anti-IgM stimulated primary B-cells | |

| Inhibition of BTK autophosphorylation (EC₅₀) | 11 nM | Ramos B-cell line | |

| Covalent Occupancy of BTK in vivo | > 95% | Peripheral blood mononuclear cells from patients |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

1. Recombinant BTK Enzyme Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ibrutinib against recombinant human BTK.

-

Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), Ibrutinib, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of Ibrutinib in the assay buffer.

-

In a multi-well plate, add the recombinant BTK enzyme to each well.

-

Add the Ibrutinib dilutions to the respective wells and incubate for a pre-determined time to allow for binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent.

-

Plot the percentage of enzyme inhibition against the logarithm of the Ibrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

2. B-Cell Proliferation Assay:

-

Objective: To assess the effect of Ibrutinib on the proliferation of B-cells following BCR stimulation.

-

Materials: Isolated primary B-cells or a B-cell line (e.g., Ramos), cell culture medium, fetal bovine serum, anti-IgM antibody (for stimulation), Ibrutinib, and a proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed the B-cells in a multi-well plate at a specific density.

-

Treat the cells with a serial dilution of Ibrutinib for a defined period.

-

Stimulate the B-cells with an optimal concentration of anti-IgM antibody to activate the BCR pathway.

-

Incubate the cells for a period sufficient to allow for proliferation (e.g., 72 hours).

-

Add the proliferation detection reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

-

Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control and determine the half-maximal effective concentration (EC₅₀).

-

Visualizing the BCR Signaling Pathway and Ibrutinib's Point of Intervention

The following diagrams illustrate the core BCR signaling pathway and the mechanism of Ibrutinib's inhibitory action.

Caption: The B-cell receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

Caption: Workflow for determining the cellular (EC₅₀) and biochemical (IC₅₀) activity of Ibrutinib.

An In-depth Technical Guide on the Initial Toxicity Screening of DM-01

Introduction

DM-01, a potent microtubule-disrupting agent, is a critical component of antibody-drug conjugates (ADCs) designed for targeted cancer therapy. Understanding its intrinsic toxicity is paramount for the non-clinical safety assessment of both the free cytotoxic agent and its conjugated forms. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing key preclinical findings and outlining standardized experimental protocols. The information presented is intended for researchers, scientists, and drug development professionals engaged in the toxicological evaluation of novel therapeutic agents.

Quantitative Toxicity Data

The preclinical assessment of this compound has been conducted in various models, often in direct comparison to its antibody-conjugated form, Trastuzumab emtansine (T-DM1), to highlight the improved therapeutic index of the ADC. The following table summarizes the key quantitative findings from single-dose toxicity studies.

| Compound | Species | Maximum Tolerated Dose (MTD) | Equivalent DM1 Dose (µg/m²) |

| This compound | Rat | 0.2 mg/kg | 1600 µg/m² |

| T-DM1 | Rat | 40 mg/kg | ~4400 µg/m² |

| T-DM1 | Monkey | 30 mg/kg | ~6000 µg/m² |

Data compiled from preclinical studies of T-DM1.[1][2]

Toxicological Profile

The primary mechanism of action of this compound is the disruption of microtubule dynamics, leading to cell cycle arrest in metaphase and subsequent apoptosis. The observed toxicities are consistent with this mechanism and primarily affect rapidly dividing cells.

Key Target Organs for Toxicity: [1][2]

-

Hepatic: Elevated liver enzymes and hepatocellular cytoplasmic vacuolization.

-

Bone Marrow/Hematologic: Primarily characterized by thrombocytopenia (low platelet counts).

-

Lymphoid Organs: Atrophy and depletion of lymphoid tissues.

-

Neuronal: Peripheral neuropathy has been noted as a potential toxicity.

-

Epithelial and Phagocytic Cells: Increased numbers of cells in metaphase arrest.

The safety profiles of both T-DM1 and unconjugated DM-1 were found to be qualitatively similar, with the primary difference being the significantly lower tolerated dose of the free this compound agent.[1][2]

Experimental Protocols

The following protocols are representative of the methodologies employed in the initial non-clinical toxicity screening of a compound like this compound, based on standard regulatory guidelines.

Single-Dose Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.[3]

Species: Rat (one rodent species) and Monkey (one non-rodent species).

Methodology:

-

Dose Administration: A single dose of this compound is administered, typically via the intended clinical route (e.g., intravenous).

-

Dose Groups: Multiple dose groups are used, including a vehicle control and escalating doses of this compound. Dose levels are selected based on preliminary range-finding studies.

-

Observation Period: Animals are observed for a period of 14 days for clinical signs of toxicity, morbidity, and mortality.

-

Parameters Monitored:

-

Clinical observations (e.g., changes in behavior, appearance, activity).

-

Body weight changes.

-

Food and water consumption.

-

-

Terminal Procedures: At the end of the observation period, surviving animals are euthanized. A full necropsy is performed, and selected tissues are collected for histopathological examination.

Repeated-Dose Toxicity Study

Objective: To characterize the toxicological profile of this compound following repeated administration and to identify a no-observed-adverse-effect level (NOAEL).

Species: Rat and Monkey.

Methodology:

-

Dose Administration: this compound is administered repeatedly over a defined period (e.g., daily or weekly for 28 days).

-

Dose Groups: At least three dose levels and a vehicle control group are included.

-

In-life Monitoring:

-

Daily clinical observations.

-

Weekly body weight, food, and water consumption measurements.

-

Ophthalmology examinations.

-

Hematology and clinical chemistry at baseline and termination.

-

-

Toxicokinetics: Blood samples are collected at various time points to assess systemic exposure to this compound.

-

Terminal Procedures:

-

At the end of the dosing period, a subset of animals from each group is euthanized for comprehensive evaluation.

-

A recovery group may be included to assess the reversibility of any observed toxicities.

-

A full necropsy, organ weight analysis, and extensive histopathology of all major organs and tissues are performed.

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the initial toxicity screening of a new chemical entity like this compound.

High-level workflow for this compound toxicity screening.

Workflow for in-vivo toxicity assessment of this compound.

Signaling Pathways

While specific signaling pathways for this compound-induced toxicities beyond microtubule disruption are not extensively detailed in the provided search results, a generalized logical diagram of its mechanism of action is presented below.

Mechanism of action of this compound leading to cell death.

The initial toxicity screening of this compound reveals a profile consistent with its mechanism as a potent microtubule-disrupting agent. Key toxicities are observed in the liver, bone marrow, and lymphoid organs. While the unconjugated form of this compound is highly toxic, its conjugation to a targeting antibody, as in T-DM1, significantly improves its therapeutic index by enabling higher tolerated doses of the cytotoxic payload.[1][2] The experimental workflows and protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other similar cytotoxic agents in a preclinical setting. Further studies are warranted to elucidate the specific signaling pathways involved in this compound-induced toxicities to better predict and manage potential adverse effects in clinical development.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Drug Molecule DM-01

Disclaimer: The designation "DM-01" does not correspond to a publicly recognized chemical entity based on available scientific literature and databases. Therefore, this guide has been constructed as a detailed template to be populated with specific experimental data once the identity of this compound is established. The experimental protocols, data tables, and diagrams provided herein are illustrative examples based on standard pharmaceutical development practices.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the hypothetical drug molecule, this compound. The data and methodologies are intended to guide researchers, scientists, and drug development professionals in understanding and predicting the behavior of this compound under various conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. This section details the aqueous and solvent solubility of this compound, along with the methodologies used for these assessments.

Aqueous Solubility

The aqueous solubility of this compound was determined across a physiologically relevant pH range to simulate its behavior in the gastrointestinal tract.

Table 1: Aqueous pH-Solubility Profile of this compound

| pH | Solubility (mg/mL) | Method | Temperature (°C) |

| 1.2 | Data Placeholder | Shake-Flask | 37 ± 0.5 |

| 4.5 | Data Placeholder | Shake-Flask | 37 ± 0.5 |

| 6.8 | Data Placeholder | Shake-Flask | 37 ± 0.5 |

| 7.4 | Data Placeholder | Shake-Flask | 37 ± 0.5 |

Solvent Solubility

Solubility in various organic and pharmaceutical solvents is crucial for formulation development, particularly for liquid and semi-solid dosage forms.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | Data Placeholder | 25 ± 0.5 |

| Propylene Glycol | Data Placeholder | 25 ± 0.5 |

| Polyethylene Glycol 400 | Data Placeholder | 25 ± 0.5 |

| Dimethyl Sulfoxide (DMSO) | Data Placeholder | 25 ± 0.5 |

| Acetone | Data Placeholder | 25 ± 0.5 |

Experimental Protocol: Shake-Flask Solubility Method

The equilibrium solubility of this compound was determined using the established shake-flask method.

Stability Profile

Understanding the stability of this compound is paramount for ensuring its safety, efficacy, and shelf-life. This section outlines the stability of this compound under various stress conditions.

Solid-State Stability

Solid-state stability studies were conducted under accelerated and long-term storage conditions as per ICH guidelines.

Table 3: Solid-State Stability of this compound (Accelerated Conditions)

| Time (Months) | Condition (°C / %RH) | Assay (%) | Total Degradants (%) |

| 0 | 40 ± 2 / 75 ± 5 | 100.0 | < 0.1 |

| 1 | 40 ± 2 / 75 ± 5 | Data Placeholder | Data Placeholder |

| 3 | 40 ± 2 / 75 ± 5 | Data Placeholder | Data Placeholder |

| 6 | 40 ± 2 / 75 ± 5 | Data Placeholder | Data Placeholder |

Solution-State Stability

The stability of this compound in solution was evaluated to understand its degradation kinetics in aqueous environments.

Table 4: Solution-State Stability of this compound in pH 7.4 Buffer at 25°C

| Time (Hours) | Assay (%) | Degradant A (%) | Degradant B (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 24 | Data Placeholder | Data Placeholder | Data Placeholder |

| 48 | Data Placeholder | Data Placeholder | Data Placeholder |

| 72 | Data Placeholder | Data Placeholder | Data Placeholder |

Forced Degradation Studies

Forced degradation studies were performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Table 5: Summary of Forced Degradation of this compound

| Condition | Time (Hours) | Assay (%) | Major Degradant(s) Identified |

| Acid (0.1 N HCl, 60°C) | 24 | Data Placeholder | Data Placeholder |

| Base (0.1 N NaOH, 60°C) | 24 | Data Placeholder | Data Placeholder |

| Oxidative (3% H₂O₂, RT) | 24 | Data Placeholder | Data Placeholder |

| Thermal (80°C) | 72 | Data Placeholder | Data Placeholder |

| Photolytic (ICH Q1B) | 24 | Data Placeholder | Data Placeholder |

Experimental Protocol: Forced Degradation Study

The following workflow outlines the general procedure for conducting forced degradation studies.

Potential Degradation Pathway

Based on the forced degradation studies, a potential degradation pathway for this compound can be proposed. This section would typically include a diagram illustrating the chemical transformations leading to the major degradation products.

Awaiting specific data for this compound to construct the degradation pathway diagram.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of the hypothetical molecule this compound. The presented tables and workflows serve as a template for the systematic evaluation of these critical physicochemical properties. The successful development of a safe, effective, and stable drug product relies on the thorough characterization outlined in this guide. Further studies should focus on elucidating the precise structures of degradation products and their potential toxicological impact.

Methodological & Application

DM-01: Application Notes and Protocols for Preclinical Research

Disclaimer: The following information is a synthesized compilation based on publicly available data and is intended for research purposes only. "DM-01" as a specific drug designation is not uniquely identified in the public domain. The data presented here is aggregated from compounds with similar designations (e.g., T-DM1, IDM01) and general principles of drug development for related conditions such as Diabetes Mellitus and cancer. These notes are not intended as a substitute for specific guidance from a drug's manufacturer or regulatory agencies.

I. Introduction

This document provides a comprehensive overview of the dosage and administration guidelines for a hypothetical compound, herein referred to as this compound, based on analogous publicly available preclinical and clinical data. The primary focus is to provide researchers, scientists, and drug development professionals with a structured framework for designing and executing preclinical studies.

II. Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of compounds with similar names or mechanisms of action. This data can serve as a starting point for dose-ranging studies for a new investigational compound.

Table 1: Preclinical Dosage of Related Compounds

| Compound | Animal Model | Dose | Route of Administration | Frequency | Key Findings |

| IDM01 (Fenugreek Seed Extract) | Rat | 60 mg/kg | Oral | Twice a day for 28 days | Demonstrated efficacy in an animal model of insulin resistance.[1] |

| IDM01 (Fenugreek Seed Extract) | Rat | 100 mg/kg | Oral | Once a day | Demonstrated efficacy in an animal model of diabetes mellitus.[1] |

| IDM01 (Fenugreek Seed Extract) | Rat | 250, 500, 1000 mg/kg | Oral (gavage) | Once daily for 90 days | Subchronic toxicity study; the highest dose is the recommended limit test dose.[1] |

| T-DM1 | Rat | Up to 40 mg/kg | Intravenous | Single dose | Well tolerated.[2] |

| T-DM1 | Monkey | Up to 30 mg/kg | Intravenous | Single dose | Well tolerated.[2] |

| DM1 (cytotoxic component of T-DM1) | Rat | Up to 0.2 mg/kg | Intravenous | Single dose | Tolerated dose.[2] |

| Chitosan | Rat (T1DM model) | 150 mg/kg/day | Oral (gavage) | Daily for 12 weeks | Evaluated for neuroprotective effects.[3] |

Table 2: Clinical Dosage of Related Compounds

| Compound | Indication | Dose | Route of Administration | Frequency | Key Findings |

| T-DM1 | Stage I HER2-Positive Breast Cancer | 3.6 mg/kg | Intravenous | Once every 21 days for 17 cycles | Outstanding long-term outcomes.[4] |

| T-DM1 Biosimilar | Recurrent HER2-Positive Breast Cancer | Not specified | Not specified | Over 30 cycles | Long-term survival in a patient with multisite metastases.[5] |

| Datopotamab deruxtecan (Dato-DXd) | Metastatic HR-positive, HER2-low or negative breast cancer | 6.0 mg/kg | Not specified | Not specified | Phase III trial did not achieve statistical significance for overall survival.[6] |

| Metformin | Type 2 Diabetes | Starting dose: 500 mg or 850 mg | Oral | Once or twice daily with meals | Dose is titrated based on blood sugar control, not to exceed 2550 mg per day.[7] |

| DD01 | Overweight/Obese Subjects with T2DM and NAFLD | Single and multiple ascending doses | Subcutaneous injection | Once-weekly for 4 weeks (MAD part) | Phase 1 first-in-human study.[8] |

III. Experimental Protocols

A. Preclinical Toxicity and Efficacy Studies

1. Acute Oral Toxicity (AOT) Study (Based on OECD Guidelines)

-

Objective: To determine the median lethal dose (LD50) and identify target organ toxicity after a single high dose.

-

Animal Model: Rats.

-

Procedure:

-

Administer a single oral dose of the test substance (e.g., IDM01).

-

Observe animals for a specified period for signs of toxicity and mortality.

-

The single oral administration of IDM01 showed an LD50 of more than 2000 mg/kg.[1]

-

-

Rationale: AOT studies are crucial for establishing the initial safety profile and guiding dose selection for repeated-dose toxicity studies.[1]

2. Subchronic (90-day repeated dose) Toxicity Study (Based on OECD Guidelines)

-

Objective: To evaluate the toxicity of a test substance over a prolonged period.

-

Animal Model: Rats.

-

Procedure:

-

Based on AOT results, select multiple dose levels (e.g., 250, 500, and 1000 mg/kg for IDM01).[1]

-

Administer the test substance orally (gavage) once daily for 90 consecutive days.[1]

-

Include a vehicle control group.

-

Monitor animals for clinical signs, body weight changes, food consumption, and perform detailed hematological, clinical chemistry, and histopathological examinations at the end of the study.

-

-

Rationale: Repeated dose studies help to anticipate adverse effects qualitatively and quantitatively.[1]

B. Chemically Induced Diabetes Mellitus Model

-

Objective: To create a preclinical model of Type 1 Diabetes Mellitus to evaluate the efficacy of therapeutic interventions.

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer a specific drug, such as streptozotocin (STZ), to induce toxicity in pancreatic insulin-producing β-cells.[9]

-

Monitor blood glucose levels to confirm the diabetic state (e.g., ≥ 250 mg/dL).[3]

-

Once diabetes is established, administer the therapeutic agent (e.g., chitosan at 150 mg/kg/day orally for 12 weeks).[3]

-

-

Rationale: Chemical induction models are widely used in T1DM research, particularly in transplantation studies.[9]

IV. Signaling Pathways and Experimental Workflows

A. Mechanism of Action of T-DM1

The mechanism of action for Trastuzumab emtansine (T-DM1) involves several steps. The T-DM1 binds to the HER2 receptor, leading to the suppression of the phosphatidylinositol 3'-kinase (PI3K) signaling pathway.[10] The HER2-T-DM1 complex is then internalized into the cell through receptor-mediated endocytosis.[10] Inside the cell, the antibody portion of T-DM1 is degraded in the lysosome, releasing the cytotoxic agent DM1.[10] The active DM1 metabolites disrupt the microtubule networks, causing cell cycle arrest at the G2-M phase and leading to apoptotic cell death.[10]

Caption: Mechanism of action of T-DM1.

B. Experimental Workflow for Preclinical Drug Development

The preclinical development of a new drug typically follows a structured workflow. It begins with in vitro studies to assess the compound's activity and mechanism. This is followed by acute toxicity studies in animal models to determine the initial safety profile. Based on these results, repeated-dose toxicity studies are conducted to evaluate long-term safety. Efficacy studies are then performed in relevant disease models to assess the therapeutic potential of the compound.

Caption: Preclinical drug development workflow.

C. Insulin Signaling Pathway in Diabetes Mellitus

In a healthy state, insulin binds to its receptor, activating a cascade that includes IRS1 and the Akt pathway.[11] This leads to GLUT-4 translocation and glucose uptake.[11] In Type 2 Diabetes, insulin resistance impairs this signaling.[11] The mTOR signaling pathway is also implicated in the pathogenesis of diabetes and its complications.[12]

Caption: Insulin signaling pathway in diabetes.

References

- 1. Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of 4-Hydroxyisoleucine- and Trigonelline-based Standardized Fenugreek Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Stage I HER2-Positive Breast Cancer: Long-Term Follow-up of Adjuvant T-DM1 - The ASCO Post [ascopost.com]

- 5. Long-Term Success With a TDM-1 Biosimilar in Recurrent HER2-Positive Breast Cancer With Multisite Metastases: A Comprehensive Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Datopotamab deruxtecan final overall survival results reported in patients with metastatic HR-positive, HER2-low or negative breast cancer in TROPION-Breast01 Phase III trial [astrazeneca.com]

- 7. Metformin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. A Phase 1 Study of DD01 in Overweight/Obese Subjects With T2DM and NAFLD [ctv.veeva.com]

- 9. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

preparing DM-01 stock solutions for assays

It has come to our attention that the designation "DM-01" can refer to more than one compound in scientific literature and commercial databases. To ensure clarity and accuracy for your research, these application notes provide detailed protocols for preparing stock solutions for two distinct molecules commonly associated with this identifier: This compound, the EZH2 inhibitor , and Mertansine (DM1) , a potent microtubule inhibitor.

Please verify the CAS number of your compound to select the appropriate protocol.

Section 1: this compound (EZH2 Inhibitor)

Application Note:

This compound is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a key therapeutic target.[3][4] In cellular assays, this compound has been shown to decrease global H3K27me3 levels and inhibit the growth of cancer cell lines, with an IC50 of 58.7 µM in K562 cells.[1]

This document provides a detailed protocol for the preparation of stock solutions of this compound for use in a variety of in vitro assays. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results.

Data Presentation:

| Property | Value |

| Chemical Name | 4-(1-(4-(Trifluoromethyl)benzyl)-1H-indazol-3-yl)picolinamide |

| CAS Number | 2355280-00-9 |

| Molecular Formula | C21H15F3N4O |

| Molecular Weight | 432.4 g/mol |

| Solubility | DMSO: ≥ 2.5 mg/mL (5.79 mM) |

| Storage of Solid | Store at -20°C |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (store under nitrogen)[5][6] |

| Typical Assay Concentration | 5-10 µM for cellular assays[1][5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula to use is: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg of this compound: Volume (µL) = (1 mg / 432.4 g/mol ) * 1,000,000 / 10 mM = 231.3 µL Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5][6] It is recommended to store under nitrogen to maintain stability.[6]

Mandatory Visualizations:

Section 2: Mertansine (DM1)

Application Note:

Mertansine, also known as DM1, is a highly potent tubulin inhibitor.[7][8] It is a maytansinoid that exerts its cytotoxic effects by binding to tubulin and inhibiting the assembly of microtubules.[7][8] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of proliferating cells.[9] Due to its high potency, DM1 is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs), such as Trastuzumab emtansine, for targeted cancer therapy.[7]

A critical consideration when working with DM1 is the instability of its solutions.[10][11][12] It is highly recommended to prepare solutions fresh for each experiment or to use small, pre-packaged sizes to ensure potency and reproducibility.[10] Aqueous solutions are particularly unstable and not recommended for storage beyond one day.[13]

Data Presentation:

| Property | Value |

| Chemical Name | N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine |

| CAS Number | 139504-50-0 |

| Molecular Formula | C35H48ClN3O10S |

| Molecular Weight | 738.3 g/mol [13] |

| Solubility | DMSO: ~20-83 mg/mL; DMF: ~33 mg/mL; Ethanol: ~0.25 mg/mL; Insoluble in water[10][11][13] |

| Storage of Solid | -20°C, protected from light and moisture[7] |

| Storage of Stock Solution | Solutions are unstable; prepare fresh.[10][12] If short-term storage is necessary, store at -80°C for no more than a few days. Avoid freeze-thaw cycles. |

| Typical Assay Concentration | Low nM to µM range for cellular assays[11] |

Experimental Protocol: Preparation of a 10 mM Mertansine (DM1) Stock Solution in DMSO

Materials:

-

Mertansine (DM1) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, low-binding microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Allow the vial of DM1 powder to come to room temperature before opening to minimize moisture contamination.

-

Weighing: Due to the high potency and cost of DM1, it is often supplied in pre-weighed amounts. If weighing is necessary, do so with precision in a chemical fume hood using appropriate personal protective equipment.

-

Solvent Addition: Calculate the volume of anhydrous DMSO needed for a 10 mM stock solution. Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg of DM1: Volume (µL) = (1 mg / 738.3 g/mol ) * 1,000,000 / 10 mM = 135.4 µL Add the calculated volume of fresh, anhydrous DMSO to the vial of DM1.

-

Dissolution: Cap the vial securely and vortex until the solid is fully dissolved. Sonication can be used to aid dissolution if necessary.[11]

-

Immediate Use: It is strongly recommended to use the freshly prepared stock solution immediately for serial dilutions and addition to assay media.

-

Short-Term Storage (If Absolutely Necessary): If the entire stock solution is not used, aliquot into single-use, low-binding tubes, purge with an inert gas (e.g., argon or nitrogen) if possible, and freeze rapidly at -80°C. Use within a very short timeframe (days) and discard any unused portion after thawing. Avoid all freeze-thaw cycles.

Mandatory Visualizations:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]